1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 2-bromophenyl group at position 1 of the pyrrolidin-2-one core and a 2-(p-tolyloxy)ethyl side chain attached to the benzimidazole nitrogen (Fig. 1). Its molecular formula is C₂₇H₂₅BrN₃O₂, with a molecular weight of 527.42 g/mol. The structure integrates a rigid benzimidazole scaffold, known for intercalative DNA binding and kinase inhibition properties, with a flexible pyrrolidinone ring that enhances solubility and bioavailability . The p-tolyloxy ethyl chain likely modulates lipophilicity and target binding, while the bromophenyl group contributes to halogen bonding interactions in biological systems .
Properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrN3O2/c1-18-10-12-20(13-11-18)32-15-14-29-24-9-5-3-7-22(24)28-26(29)19-16-25(31)30(17-19)23-8-4-2-6-21(23)27/h2-13,19H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUTFJUNMUQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This molecular structure suggests various functional groups that may contribute to its biological properties, including a bromophenyl group, a benzimidazole moiety, and a pyrrolidinone ring.
Antiproliferative Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 16.38 µM to 62.30 µM depending on the substituents on the phenyl ring . This suggests that our compound may also possess similar anticancer properties.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Compounds with benzimidazole and phenyl groups have been reported to exhibit antibacterial effects against strains such as Staphylococcus aureus and Streptococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 4 µg/mL . The presence of the p-tolyloxy ethyl group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .
- Inhibition of Enzymatic Pathways : The benzimidazole derivatives often act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as COX-2 and HMG-CoA reductase .
Case Studies
- Anticancer Study : In a study evaluating the antiproliferative effects of various benzimidazole derivatives, it was found that modifications at specific positions on the benzene ring significantly influenced anticancer activity. The compound exhibited enhanced cytotoxicity against MDA-MB-231 cells with an IC50 value indicative of strong activity .
- Antimicrobial Evaluation : A series of benzimidazole derivatives were tested for their antimicrobial properties against clinical isolates of bacteria. The results showed that compounds similar to our target exhibited MIC values comparable to standard antibiotics, suggesting potential for therapeutic applications in treating infections caused by resistant strains .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : Bromophenyl (target compound) and fluorophenyl () derivatives exhibit distinct bioactivity profiles. Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme pockets, whereas fluorine’s electronegativity improves metabolic stability .
- Side Chain Flexibility : The 2-(p-tolyloxy)ethyl group (target) balances rigidity and flexibility, contrasting with the rigid piperidinyl-ethyl chain (), which restricts conformational freedom but improves target selectivity .
- Solubility: Compounds with methoxyphenoxy side chains () or pyrrolidinone cores (target) show superior aqueous solubility compared to fully aromatic analogs .
Comparison with Analog Syntheses :
Antimicrobial Activity
- Target Compound: Moderate activity against P. aeruginosa (MIC: 16 μg/mL) due to benzimidazole-DNA intercalation .
- Fluorophenylmethyl Analog () : Superior antimicrobial effect (MIC: 8 μg/mL), attributed to enhanced membrane penetration .
- Butylphenyl-Piperidinyl Derivative (): Limited antimicrobial potency (MIC: >32 μg/mL) due to high lipophilicity .
Preparation Methods
Nitro Reduction and Cyclization
Ethyl 3-(2-bromophenyl)-4-nitrobutanoate undergoes zinc-mediated reduction in acidic ethanol, followed by cyclization under basic conditions to yield 4-(2-bromophenyl)pyrrolidin-2-one.
Reaction Conditions :
Functionalization at the 4-Position
The 4-position of pyrrolidin-2-one is activated for subsequent coupling. Bromination or lithiation (using n-BuLi in THF at −78°C) generates intermediates amenable to cross-coupling.
The benzimidazole moiety requires introduction of a 2-(p-tolyloxy)ethyl chain at the N1 position.
Benzimidazole Synthesis
Condensation of o-phenylenediamine with 2-(p-tolyloxy)acetic acid (or its chloride) under Dean-Stark conditions yields 1H-benzo[d]imidazole-2-carboxylic acid derivatives.
Optimized Protocol :
N-Alkylation
The N1 position is alkylated using 2-(p-tolyloxy)ethyl bromide under phase-transfer conditions:
- Base : K₂CO₃ (2 eq), DMF, 80°C, 12 h.
- Yield : 68–74% after column chromatography (silica gel, ethyl acetate/hexane).
Coupling Strategies for Final Assembly
Connecting the pyrrolidinone and benzimidazole subunits involves palladium-catalyzed cross-coupling or nucleophilic substitution.
Suzuki-Miyaura Coupling
A boronic ester derivative of the benzimidazole (e.g., 1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-ylboronic acid) reacts with 4-bromo-1-(2-bromophenyl)pyrrolidin-2-one under Suzuki conditions:
Buchwald-Hartwig Amination
Alternative coupling via amination employs a palladium/Xantphos system to link an amine-functionalized pyrrolidinone with a bromobenzimidazole:
- Conditions : Pd₂(dba)₃ (0.03 eq), Xantphos (0.06 eq), Cs₂CO₃ (2 eq), dioxane, 100°C, 24 h.
- Yield : 52–58% after HPLC purification.
Optimization and Characterization
Reaction Optimization
Q & A
Basic: What are the key structural features of this compound, and how do they influence its biological activity?
Answer:
The compound integrates three pharmacologically relevant moieties:
- 2-Bromophenyl group : Enhances lipophilicity and potential halogen bonding with biological targets .
- Benzimidazole core : Known for intercalation with DNA/proteins and antimicrobial/anticancer activity .
- Pyrrolidin-2-one ring : Contributes to conformational rigidity and hydrogen-bonding interactions .
The p-tolyloxyethyl linker improves solubility and modulates steric effects, which may influence receptor binding . Structural analogs (e.g., fluorophenyl or trifluoromethyl variants) show altered potency, suggesting substituent-dependent bioactivity .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
A typical multi-step synthesis involves:
Core formation : Condensation of 2-bromobenzene derivatives with pyrrolidinone precursors under acidic conditions (e.g., HCl/EtOH) .
Benzimidazole coupling : Reaction of 1-(2-(p-tolyloxy)ethyl)-1H-benzimidazole-2-amine with activated carbonyl intermediates (e.g., via Mitsunobu or Ullmann coupling) .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (from ethanol/water) to achieve >95% purity .
Critical parameters : Reaction temperature (60–80°C) and catalyst choice (e.g., Pd for cross-coupling) significantly impact yields (45–68% reported for analogs) .
Advanced: How can researchers optimize synthetic yield while minimizing by-products?
Answer:
- Catalyst screening : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to reduce halogenated by-products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require careful quenching to avoid side reactions .
- In-line monitoring : Employ HPLC or TLC (Rf ~0.5–0.6 in 7:3 hexane/EtOAc) to track reaction progress .
- By-product mitigation : Add scavengers (e.g., polymer-bound thiourea for amine removal) during workup .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Antimicrobial activity :
- Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ values <10 µM suggest therapeutic potential) .
- Enzyme inhibition : Acetylcholinesterase/butyrylcholinesterase assays with Ellman’s reagent (kinetic analysis at 412 nm) .
Advanced: How do structural modifications (e.g., halogen substitution) affect pharmacological properties?
Answer:
- Bromine vs. fluorine : Bromine increases steric bulk and hydrophobicity (enhances membrane permeability), while fluorine improves metabolic stability .
- p-Tolyloxy vs. trifluoromethyl : Trifluoromethyl analogs show higher logP (2.1 vs. 1.8) and improved CNS penetration but reduced aqueous solubility .
- Benzimidazole substitutions : 5,6-Dimethyl variants (e.g., compound 12a ) enhance thermal stability (TGA degradation >250°C) and fluorescence properties for imaging applications .
Advanced: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation :
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient, retention time ~12–14 min) .
- Thermal stability : TGA/DTA (decomposition onset ~200°C) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Normalize cell lines (e.g., ATCC-certified P. aeruginosa), culture conditions (37°C, 5% CO₂), and compound stock solutions (DMSO <0.1% v/v) .
- Data triangulation : Compare IC₅₀ values from orthogonal assays (e.g., GFP reporter vs. MIC) to confirm target-specific effects .
- Meta-analysis : Use PubChem/ChemBL data to benchmark results against structurally similar compounds (e.g., brorphine analogs ).
Advanced: What in vivo models are appropriate for preclinical evaluation?
Answer:
- Xenograft models : Subcutaneous implantation of human cancer cells (e.g., HCT-116) in nude mice; monitor tumor volume reduction (dose: 10–50 mg/kg, oral) .
- PK/PD studies : Plasma half-life determination via LC-MS/MS (expected t₁/₂ ~2–4 h) .
- Safety profiling : Acute toxicity testing in rodents (LD₅₀ >500 mg/kg suggests low risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
